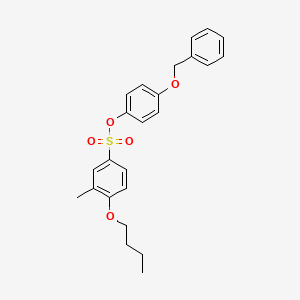![molecular formula C22H14F3N3O3 B12346685 (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346685.png)
(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina, un grupo fenil trifluorometoxi y una parte de carboxamida de cromeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida generalmente implica varios pasos, incluida la formación del núcleo de cromeno, la introducción del grupo fenil trifluorometoxi y la unión del anillo de piridina. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, disolventes y controles de temperatura para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Esto podría incluir reactores de flujo continuo, sistemas de síntesis automatizados y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas y su reactividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto, lo que podría conducir a nuevos derivados con propiedades únicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro, lo que permite la creación de una amplia gama de análogos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de mayor estado de oxidación, mientras que la reducción podría producir formas más reducidas del compuesto. Las reacciones de sustitución pueden resultar en una variedad de análogos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, así como un reactivo en diversas reacciones químicas.
Biología: Puede tener potencial como molécula bioactiva, con aplicaciones en el estudio de vías e interacciones biológicas.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, recubrimientos u otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependerían de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a (2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida incluyen otros derivados de cromeno, compuestos que contienen piridina y moléculas sustituidas con trifluorometoxi. Estos compuestos pueden compartir algunas características estructurales y propiedades químicas, pero difieren en sus grupos funcionales específicos y su reactividad general.
Singularidad
La singularidad de (2Z)-N-(piridin-2-il)-2-{[3-(trifluorometoxi)fenil]imino}-2H-cromeno-3-carboxamida radica en su combinación de grupos funcionales y elementos estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales, ofreciendo oportunidades para el desarrollo de nuevos materiales, medicamentos y otros productos.
Propiedades
Fórmula molecular |
C22H14F3N3O3 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)31-16-8-5-7-15(13-16)27-21-17(12-14-6-1-2-9-18(14)30-21)20(29)28-19-10-3-4-11-26-19/h1-13H,(H,26,28,29) |
Clave InChI |
MGFUPCUIBBWOPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)OC(F)(F)F)O2)C(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)
![2-{5-benzyl-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12346609.png)

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346615.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346629.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12346630.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
![N-[(1S)-1-cyclohexylethyl]-N-[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine](/img/structure/B12346644.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346673.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346682.png)
![1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12346691.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide](/img/structure/B12346699.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346701.png)
